4,6-Diamino-5-pyrimidinecarboxylic acid
Description
Properties
Molecular Formula |
C5H6N4O2 |
|---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
4,6-diaminopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C5H6N4O2/c6-3-2(5(10)11)4(7)9-1-8-3/h1H,(H,10,11)(H4,6,7,8,9) |
InChI Key |
KOWHEWHJECZATP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)N)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-diaminopyrimidine-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4,6-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution with ammonia or amines to introduce the amino groups at positions 4 and 6. The carboxylic acid group can be introduced through subsequent reactions, such as hydrolysis or carboxylation .
Industrial Production Methods: Industrial production of 4,6-diaminopyrimidine-5-carboxylic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield, purity, and cost-effectiveness. Key factors include the choice of solvents, catalysts, and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diaminopyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like ammonia, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
4,6-Diaminopyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and nucleic acid analogs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-diaminopyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes involved in nucleotide synthesis, thereby affecting cellular processes such as DNA replication and repair. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidinecarboxylic Acid Derivatives
The following table and analysis highlight key structural, synthetic, and functional differences between 4,6-diamino-5-pyrimidinecarboxylic acid and analogous compounds:
Structural and Functional Differences
- Amino Group Configuration: The presence of dual amino groups at C4 and C6 in 4,6-diamino-5-pyrimidinecarboxylic acid enhances its hydrogen-bonding capacity compared to mono-amino analogs like 4-aminopyrimidine-5-carboxylic acid. This property is critical for binding to biological targets, such as ATP-binding pockets in kinases .
- Electrophilic Reactivity: Chlorinated analogs (e.g., 4,6-dichloro-5-pyrimidinecarboxylic acid) exhibit greater electrophilicity at C4 and C6, enabling nucleophilic aromatic substitution reactions. In contrast, the amino groups in 4,6-diamino-5-pyrimidinecarboxylic acid favor participation in hydrogen bonding or metal coordination .
- Steric Effects: Methyl-substituted derivatives (e.g., 2,6-diamino-5-methylpyrimidine-4-carboxylic acid) show reduced reactivity at C5 due to steric hindrance, limiting their utility in further functionalization compared to the unsubstituted parent compound .
Q & A
Q. What are the recommended synthetic routes for 4,6-diamino-5-pyrimidinecarboxylic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves condensation of urea derivatives with malonic acid analogs under acidic or basic conditions. For example, 2-amino-4-methylpyrimidine-5-carboxylic acid is synthesized via cyclization of ethyl 3-aminocrotonate with urea . Purity optimization requires recrystallization in polar solvents (e.g., ethanol/water mixtures) and characterization via HPLC (>95% purity threshold). Spectral validation (¹H/¹³C NMR, IR) is critical to confirm the absence of byproducts like 4-amino-6-chloro analogs .
Q. How do the functional groups in 4,6-diamino-5-pyrimidinecarboxylic acid influence its reactivity and applications?
- Methodological Answer : The carboxylic acid group enables salt formation (e.g., sodium salts for solubility enhancement), while the dual amino groups facilitate hydrogen bonding with biological targets (e.g., enzyme active sites). Comparative studies show that replacing one amino group with a methyl substituent (as in 2-amino-4-methylpyrimidine-5-carboxylic acid) reduces anticoagulant activity by 40%, highlighting the importance of the diamine motif .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a scaffold for enzyme inhibitors (e.g., antibacterial targets like dihydrofolate reductase) and anticancer agents. For instance, pyrimidinecarboxylic acid derivatives exhibit IC₅₀ values of 2–10 µM against human cancer cell lines in MTT assays . Structural analogs with chlorine substituents (e.g., 2-amino-5-chloropyrimidine-4-carboxylic acid) show enhanced binding to kinases, as validated by surface plasmon resonance (SPR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrimidinecarboxylic acid derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or substituent positioning. For example, 5-aminopyrimidine-4-carboxylic acid shows stronger enzyme inhibition (Ki = 0.8 µM) than its 2-amino isomer (Ki = 5.2 µM) due to better alignment with catalytic residues . To validate results, replicate assays under standardized conditions (e.g., 37°C, pH 7.4) and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. What computational strategies are effective for predicting the bioactivity of 4,6-diamino-5-pyrimidinecarboxylic acid derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry, while molecular docking (AutoDock Vina) predicts binding modes to targets like thymidylate synthase. QSAR models trained on datasets of pyrimidine analogs (e.g., 4-amino-3,6-dichloropicolinic acid) can prioritize derivatives with improved LogP (<3) and polar surface area (>80 Ų) for synthesis .
Q. How should researchers design experiments to study metabolic stability of this compound?
- Methodological Answer : Use liver microsome assays (human/rat) with LC-MS/MS to track metabolite formation. For instance, oxidation of the amino groups to nitroso intermediates is a common metabolic pathway. Co-incubation with cytochrome P450 inhibitors (e.g., ketoconazole) identifies enzymes responsible for degradation .
Q. What strategies mitigate crystallinity issues in formulation studies of pyrimidinecarboxylic acids?
- Methodological Answer : Amorphous solid dispersions with polymers (e.g., HPMCAS) enhance bioavailability. Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) confirm amorphous phase formation. For 5-pyrimidinecarboxylic acid, co-processing with polyvinylpyrrolidone (PVP K30) increases dissolution rate by 70% in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
